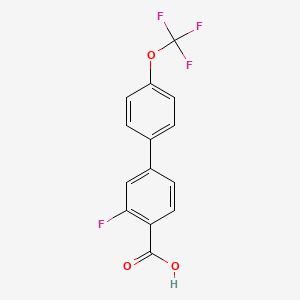

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

Description

Propriétés

IUPAC Name |

2-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQMHEDXKLQLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681230 | |

| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178720-03-0 | |

| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halogenation and Formation of 4-Halogen-1-trifluoromethoxybenzene

- Starting from trifluoromethoxybenzene, halogenmethylation is performed to obtain 4-halogen-1-trifluoromethoxybenzene.

- This can be achieved using formaldehyde and hydrobromic acid, often catalyzed by Lewis acids (e.g., zinc chloride or aluminum chloride) or proton acids.

- Bromide ions can be generated in situ from alkali bromides and strong acids to facilitate the reaction.

- This step is crucial for introducing a reactive halogen substituent for further transformations.

Conversion to (4-trifluoromethoxyphenyl)acetonitrile via Halogen-Cyanide Exchange

- The 4-halogen-1-trifluoromethoxybenzene intermediate undergoes halogen-cyanide exchange to form (4-trifluoromethoxyphenyl)acetonitrile.

- This nucleophilic substitution typically uses cyanide salts under controlled conditions.

- This intermediate is pivotal for subsequent reduction to the corresponding amine or acid derivatives.

Reduction and Hydrolysis to Benzoic Acid Derivative

- The nitrile intermediate is reduced in the presence of hydrogen and a nickel catalyst to yield the corresponding amine or aldehyde.

- Hydrolysis or oxidation of these intermediates leads to the formation of the benzoic acid moiety.

- The reduction and hydrolysis steps are conducted under carefully controlled temperatures (e.g., 50–110 °C) to maximize yield and purity.

Detailed Reaction Conditions and Yields

Representative Experimental Data from Patent CN101450891B

- Diazotization Reaction: Amino trifluoromethoxyphenyl ether (0.5 mol) treated with NaNO2 (0.72 mol) in acidic medium at -10 to -5 °C, then warmed to 50–55 °C.

- Fluoroborate Formation: Addition of HBF4 at 0 °C, yielding off-white solid with 87.6% yield.

- Thermolysis: Heating to 210 °C under reduced pressure to decompose diazonium salt to aryl fluoride, with a thermolysis yield of 73.5%.

- Purification: Neutralization and distillation under reduced pressure yielded organic phase with 88.9% purity and 77.7% yield.

Advantages and Limitations of Methods

| Aspect | Advantages | Limitations |

|---|---|---|

| Halogenation step | Uses commercially available trifluoromethoxybenzene; catalytic conditions | Requires careful control of Lewis acid catalysts |

| Halogen-Cyanide exchange | Efficient formation of nitrile intermediate | Handling of cyanide salts requires safety precautions |

| Reduction step | High yields under mild conditions with nickel catalyst | Requires hydrogenation setup and catalyst recovery |

| Diazotization/fluorination | High selectivity for aryl fluoride formation | Sensitive to temperature and acid concentration |

| Overall process | Multi-step but scalable for industrial production | Some steps involve hazardous reagents and intermediates |

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Role as a Building Block:

This compound serves as a precursor in the synthesis of various pharmaceuticals. The presence of fluorinated groups can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced binding affinity to biological targets. For instance, it is used in the development of agonists for G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways and therapeutic applications .

Case Studies:

- Agonistic Activity Enhancement: Research has shown that the incorporation of 2-fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid into drug candidates can significantly enhance their agonistic effects on GPCRs. This is attributed to the halogen bonding interactions that improve binding affinity .

- Synthesis of FDA-Approved Drugs: The compound has been utilized in synthesizing drugs that contain trifluoromethyl groups, which are known for their biological activity and therapeutic potential.

Biochemical Applications

Enzyme Inhibition Studies:

The compound is valuable in studying enzyme inhibition mechanisms. Its ability to interact with specific enzymes can help elucidate pathways involved in diseases, providing insights for drug design.

Protein-Ligand Interactions:

The structural features of 2-fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid allow it to engage in significant protein-ligand interactions, making it a focus for research on molecular recognition processes.

Material Science

Electrochromic Devices:

In material science, this compound has applications in developing electrochromic devices (ECDs). The unique electronic properties imparted by the fluorinated groups can enhance the performance of these devices, which are used in smart windows and displays.

Chemical Reactivity

Reactivity Overview:

The chemical structure of 2-fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid allows it to undergo various reactions:

- Nucleophilic Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitutions, expanding the range of derivatives that can be synthesized.

- Esterification and Amidation: The carboxylic acid functional group enables reactions to form esters or amides, which are crucial for creating derivatives with specific biological activities.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties based on the evidence:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 2-fluoro-4-(trifluoromethyl)benzoic acid lowers the pKa of the benzoic acid (increasing acidity) and enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

- Heterocyclic Substituents: The oxadiazole group in introduces hydrogen-bonding capabilities, which may improve target engagement in enzyme inhibitors like HDACs .

- Aromatic vs. Isopropyl () adds steric bulk without electronic effects, useful for probing steric tolerance in receptor pockets .

Activité Biologique

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including enzyme inhibition and receptor modulation. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is , with a molecular weight of approximately 300.21 g/mol. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and biological activity, making it a valuable building block in drug development.

Enzyme Interactions

Research indicates that 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid interacts with several enzymes, notably lactate dehydrogenase (LDH). LDH plays a crucial role in the glycolysis pathway by converting lactate to pyruvate. The interaction of this compound with LDH results in enzyme inhibition, thereby affecting cellular metabolism and energy production.

Cellular Effects

The compound influences various cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating these pathways, 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid can affect gene expression and cellular responses to external stimuli.

The mechanism of action for this compound involves its binding affinity to specific biomolecules. The trifluoromethoxy group enhances the compound's interaction with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. This interaction can lead to agonistic effects on these receptors, potentially improving therapeutic outcomes in various diseases.

Antitumor Activity

In vitro studies have demonstrated that derivatives of compounds similar to 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid exhibit significant antitumor activity. For instance, compounds with similar fluorinated structures showed IC50 values against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) comparable to established drugs like sorafenib .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Sorafenib | EGFR | 0.02 |

| Compound 10b | EGFR | 0.05 |

| Compound 10q | VEGFR-2 | 0.08 |

These findings suggest that the incorporation of trifluoromethyl groups can enhance the potency of compounds targeting these receptors.

Antitubercular Activity

Another study explored the potential antitubercular activity of similar compounds against Mycobacterium tuberculosis. Derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating promising activity against both drug-sensitive and resistant strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 3m | 4 | Active against M. tuberculosis H37Rv |

| Compound X | 32 | Active against rifampicin-resistant strains |

Q & A

Q. What are common synthetic routes for 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated benzoic acid derivatives and trifluoromethoxyphenyl boronic esters. For example, 4-bromo-2-fluorobenzoic acid can react with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis. Yield optimization requires precise control of temperature (80–100°C), solvent (toluene/ethanol mixtures), and base (Na₂CO₃). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is the purity of this compound assessed using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. A reversed-phase C18 column and mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation of impurities. Chromatograms should show ≥98% peak area for the target compound (referencing retention time calibration). Mass spectrometry (LC-MS) confirms molecular integrity .

Q. What are the key spectroscopic characteristics for structural identification?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, with distinct splitting due to fluorine coupling. The trifluoromethoxy group (CF₃O) shows a singlet at ~δ 3.9 ppm in ¹⁹F NMR.

- IR : Strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).

- XRD : Crystallographic data (e.g., triclinic P1 space group, unit cell parameters) validate solid-state structure .

Advanced Research Questions

Q. How can contradictions in synthetic yields from different methods be resolved?

- Methodological Answer : Conflicting yields often arise from competing side reactions (e.g., dehalogenation or ester hydrolysis). Systematic optimization includes:

- Screening alternative catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Varying solvent polarity (DMF for polar intermediates vs. toluene for non-polar systems).

- Monitoring reaction progress via TLC or in situ FTIR to identify kinetic bottlenecks. Reproducibility requires strict anhydrous conditions and inert atmospheres .

Q. What crystallographic methods determine the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps:

- Crystal growth via slow evaporation from ethanol/water.

- Data collection at 100 K using MoKα radiation (λ = 0.71073 Å).

- Structure solution with SHELXS-97 and refinement via full-matrix least-squares.

- Validation of bond lengths (e.g., C-F = 1.34 Å) and angles against similar fluorinated benzoic acids .

Q. How can the compound’s potential as an enzyme inhibitor be evaluated?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (e.g., 10–100 μM range).

- Molecular Docking : Simulate binding to active sites (PDB ID: 1CX2) with AutoDock Vina. Key interactions include hydrogen bonding with the carboxylic acid group and π-stacking with the trifluoromethoxyphenyl moiety .

Q. What strategies optimize solubility for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) for aqueous compatibility.

- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH to enhance hydrophilicity.

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.